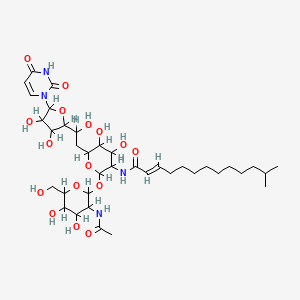
tunicamycin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tunicamycin C, also known as this compound, is a useful research compound. Its molecular formula is C37H60N4O16 and its molecular weight is 816.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Head and Neck Cancer
A study demonstrated that tunicamycin C significantly inhibits tumorigenesis in head and neck cancer cells. It was shown to reduce cell proliferation, colony formation, and tumorsphere formation both in vitro and in vivo. Additionally, tunicamycin induced ER stress markers and inhibited the epidermal growth factor receptor (EGFR) signaling pathway, suggesting its potential as a novel treatment strategy for head and neck squamous cell carcinoma (HNSCC) patients .
Colon Carcinoma
Research indicated that this compound effectively inhibits growth and metastasis in colon carcinoma cells. The compound promotes apoptosis by downregulating key proteins involved in cell survival pathways, such as extracellular signal-regulated kinase (ERK) and mammalian target of rapamycin (mTOR). In xenograft models, tunicamycin treatment resulted in a significant reduction in tumor growth .
Prostate Cancer
In prostate cancer studies, this compound was found to sensitize cancer cells to TRAIL-induced apoptosis by inducing ER stress. This suggests that it could be combined with other therapies to enhance their effectiveness against hormone-refractory prostate cancer .
Infectious Disease Treatment
This compound also shows promise as an antimicrobial agent. It has been studied for its effects on Candida albicans, where it inhibited biofilm formation—a critical factor in the pathogenicity of this fungus. The compound's ability to disrupt glycosylation processes was linked to reduced virulence factors associated with biofilm development .
Summary of Applications
Case Studies
- Head and Neck Squamous Cell Carcinoma : this compound treatment led to decreased expression of cancer stem cell markers and increased expression of ER stress markers, highlighting its potential role in cancer therapy .
- Colon Cancer Models : this compound significantly reduced tumor size and metastasis in animal models, indicating its effectiveness as an anti-cancer agent through apoptotic pathways .
- Prostate Cancer : In in vitro studies, this compound treatment resulted in a marked decrease in cell viability due to ROS-dependent mechanisms, establishing its role as a potential therapeutic agent against resistant cancer types .
特性
分子式 |
C37H60N4O16 |
|---|---|
分子量 |
816.9 g/mol |
IUPAC名 |
(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridec-2-enamide |
InChI |
InChI=1S/C37H60N4O16/c1-18(2)12-10-8-6-4-5-7-9-11-13-23(45)39-26-30(50)27(47)21(54-36(26)57-35-25(38-19(3)43)29(49)28(48)22(17-42)55-35)16-20(44)33-31(51)32(52)34(56-33)41-15-14-24(46)40-37(41)53/h11,13-15,18,20-22,25-36,42,44,47-52H,4-10,12,16-17H2,1-3H3,(H,38,43)(H,39,45)(H,40,46,53)/b13-11+ |
InChIキー |
YJQCOFNZVFGCAF-ACCUITESSA-N |
異性体SMILES |
CC(C)CCCCCCCC/C=C/C(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
正規SMILES |
CC(C)CCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
ピクトグラム |
Acute Toxic |
同義語 |
A1-tunicamycin tunicamycin A1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















